molecular formula C21H20N2O5 B5460635 METHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

METHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

Cat. No.: B5460635
M. Wt: 380.4 g/mol
InChI Key: FZLCYZKAIGPJBB-UHFFFAOYSA-N
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Description

METHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzofuran and morpholine moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and suitable reagents.

    Amidation Reaction: The benzofuran derivative can be reacted with an amine to form the benzofuran-amido intermediate.

    Morpholine Introduction: The intermediate can then be reacted with morpholine under suitable conditions to introduce the morpholine moiety.

    Esterification: Finally, the esterification of the carboxylic acid group with methanol yields the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzofuran derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of METHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may play a role in binding to these targets, while the morpholine group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure but with a piperidine ring instead of morpholine.

    METHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

The presence of the morpholine ring in METHYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

methyl 5-(1-benzofuran-2-carbonylamino)-2-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-26-21(25)16-13-15(6-7-17(16)23-8-10-27-11-9-23)22-20(24)19-12-14-4-2-3-5-18(14)28-19/h2-7,12-13H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLCYZKAIGPJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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